Sulfonatoacetaldehyde
Overview
Description
Sulfonatoacetaldehyde is an organosulfonate oxoanion that is the conjugate base of sulfoacetaldehyde; major species at pH 7.3. It is a conjugate base of a sulfoacetaldehyde.
Scientific Research Applications
Fluorescent Probes for Live-Cell Monitoring
Sulfonatoacetaldehyde is used in the development of fluorescent probes, specifically for monitoring sulfide in biological contexts. For example, a study developed selective sulphide-trapping fluorescent probes, SFP-1 and SFP-2, using a strategy involving sulphide addition to an aldehyde. These probes showed significant fluorescence increase and were used to monitor enzymatic H2S biogenesis and image free sulphide in living cells (Qian et al., 2011).
Role in Microbial Metabolism
Sulfoacetaldehyde, an intermediate of this compound, plays a role in microbial metabolism of sulfonates. A study highlighted that enzymes previously thought to act on sulfoacetaldehyde actually recognize its bisulfite adduct as a substrate (Gritzer et al., 2003).
Applications in Organocatalysis
This compound derivatives, specifically sulfones, are increasingly used in organocatalytic asymmetric reactions. Their versatility and ability to afford naked alkyls, along with easy removal, make them valuable in this field (Alba et al., 2010).
Sulfonation of Pyropolymeric Fibers
Research demonstrates the sulfonation of pyropolymeric fibers derived from phenol-formaldehyde resins using this compound. This process offers benefits like higher thermal stability and enhanced ion-exchange capability, which are not available with traditional polymeric ion-exchangers (Benak et al., 2002).
Enzymatic Conversion in Bacteria
Sulfoacetaldehyde is enzymatically converted into coenzyme M by cell-free extracts of methanogenic bacteria. This conversion plays a critical role in sulfur metabolism, revealing the biochemical potential of sulfoacetaldehyde in microbial systems (White, 1988).
Properties
IUPAC Name |
2-oxoethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJIXCMSHWPJJE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O4S- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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